Cefazaflur
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Overview
Description
- It lacks an arylamide C-7 side chain, distinguishing it from other analogues (such as cephacetrile).
- The IUPAC name for this compound is (6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-([2-(trifluoromethylsulfanyl)acetyl]amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
Cefazaflur: (chemical formula: C₁₃H₁₃F₃N₆O₄S₃) belongs to the cephalosporin class of antibiotics.
Preparation Methods
Chemical Reactions Analysis
- Cefazaflur undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are specific to each reaction type.
- Major products formed from these reactions depend on the specific reaction pathway.
Scientific Research Applications
- Cefazaflur finds applications in:
Chemistry: As a tool for studying antibiotic mechanisms and structure-activity relationships.
Biology: Investigating bacterial cell wall synthesis inhibition.
Medicine: Treating bacterial infections.
Industry: Used in pharmaceutical production.
Mechanism of Action
- Cefazaflur exerts its effects by inhibiting bacterial cell wall synthesis.
- It targets penicillin-binding proteins (PBPs) involved in peptidoglycan formation.
- The disruption of cell wall integrity leads to bacterial cell death.
Comparison with Similar Compounds
- Cefazaflur’s uniqueness lies in its lack of a C-7 arylamide side chain.
- Similar compounds include other cephalosporins like cephacetrile.
Properties
CAS No. |
58665-96-6 |
---|---|
Molecular Formula |
C13H13F3N6O4S3 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1 |
InChI Key |
HGXLJRWXCXSEJO-GMSGAONNSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |
58665-96-6 | |
Synonyms |
cefazaflur SK and F 59962 SK and F-59962 SKF 59962 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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